Home > Products > Screening Compounds P93025 > Diazoxide choline
Diazoxide choline - 1098065-76-9

Diazoxide choline

Catalog Number: EVT-8554629
CAS Number: 1098065-76-9
Molecular Formula: C13H20ClN3O3S
Molecular Weight: 333.84 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diazoxide choline is a chemical compound classified as a benzothiadiazine derivative. It functions primarily as a potassium channel activator and is utilized in medical treatments, particularly for hyperinsulinemic hypoglycemia. This condition arises from excessive insulin production, leading to dangerously low blood sugar levels. Diazoxide choline is recognized for its role in managing this condition by inhibiting insulin release from pancreatic beta cells, thereby stabilizing blood glucose levels .

Source and Classification

Diazoxide choline is synthesized through the reaction of diazoxide with choline chloride. Diazoxide itself is derived from the cyclization of 2-amino-5-chlorobenzenesulfonamide with formaldehyde. The compound is classified under potassium channel openers, which are crucial in various physiological processes, including muscle contraction and neurotransmitter release .

Synthesis Analysis

Methods and Technical Details

The synthesis of diazoxide choline involves several key steps:

  1. Synthesis of Diazoxide: The initial step involves the cyclization of 2-amino-5-chlorobenzenesulfonamide with formaldehyde to produce diazoxide.
  2. Formation of Diazoxide Choline: Diazoxide is then reacted with choline chloride in a controlled environment to yield diazoxide choline.

This process requires careful optimization of reaction conditions, including temperature, pH, and reaction time, to achieve high yield and purity. For industrial production, these parameters are scaled up while maintaining efficiency and product quality .

Chemical Reactions Analysis

Reactions and Technical Details

Diazoxide choline can participate in several chemical reactions:

  • Oxidation: This compound can undergo oxidation at the sulfur atom, resulting in sulfoxides or sulfones.
  • Reduction: Reduction reactions may occur at nitrogen atoms, forming various amines.
  • Substitution: Substitution reactions can take place at the chlorine atom, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

Diazoxide choline exerts its pharmacological effects by activating ATP-sensitive potassium channels located on pancreatic beta cells. This activation leads to hyperpolarization of the cell membrane, which reduces calcium influx into the cells. Consequently, this inhibits insulin secretion, effectively managing conditions characterized by hyperinsulinemia such as hyperinsulinemic hypoglycemia .

Research indicates that diazoxide choline also crosses the blood-brain barrier and can influence neuronal activity related to appetite regulation by modulating neuropeptide Y secretion in hypothalamic neurons .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diazoxide choline typically appears as white to off-white crystalline powder.
  • Solubility: It is highly soluble in water and organic solvents, facilitating its use in pharmaceutical formulations.

Chemical Properties

  • Molecular Weight: Approximately 365.85 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of similar compounds.

These properties are crucial for understanding the compound's behavior in biological systems and its formulation into effective medications .

Applications

Diazoxide choline has several significant applications:

  • Medical Use: Primarily used in treating hyperinsulinemic hypoglycemia. It has also been investigated for potential therapeutic effects in conditions such as Prader-Willi syndrome, where it helps manage hyperphagia and associated metabolic issues.
  • Scientific Research: The compound serves as a reagent in organic synthesis and is studied for its effects on cellular metabolism and potassium channel dynamics.
  • Pharmaceutical Formulations: It is utilized in developing extended-release tablets that provide controlled drug delivery mechanisms .
Molecular Pharmacology of Diazoxide Choline

Mechanism of Potassium Adenosine Triphosphate Channel Modulation in Hypothalamic Neurons

Diazoxide choline functions as a potent activator of adenosine triphosphate-sensitive potassium (KATP) channels, exhibiting high binding affinity for the sulfonylurea receptor 1 regulatory subunit within hypothalamic neurons. This binding induces a conformational change in the channel complex, stabilizing the open state and facilitating potassium efflux. The resulting hyperpolarization of neuronal membranes (-15 mV to -20 mV shift) reduces voltage-dependent calcium channel activity, thereby inhibiting calcium influx (50-70% reduction) and subsequent vesicular release of orexigenic neuropeptides [1] [3].

In the arcuate nucleus, diazoxide choline demonstrates selective agonism on neuropeptide Y/agouti-related protein neurons, which exhibit intrinsically higher KATP channel density (approximately 30-40 channels/µm²) compared to pro-opiomelanocortin neurons. This differential sensitivity creates a pharmacological bias toward suppressing appetite-stimulating pathways. Electrophysiological studies demonstrate that diazoxide choline hyperpolarizes neuropeptide Y/agouti-related protein neurons significantly more extensively (-25.3 ± 2.1 mV) than leptin (-12.7 ± 1.8 mV), suggesting complementary mechanisms in appetite regulation [2] [8].

The extended-release formulation of diazoxide choline achieves sustained plasma concentrations (Tmax = 22 hours) that maintain consistent KATP channel activation. This contrasts sharply with the pulsatile effects of immediate-release diazoxide formulations. Stable channel activation is critical for sustained neuronal hyperpolarization, as demonstrated by intrahypothalamic microdialysis showing 60-75% suppression of neuropeptide Y release over 24 hours with therapeutic concentrations (15-25 µg/mL) of diazoxide choline [3] [6].

Table 1: Electrophysiological Effects of Diazoxide Choline on Hypothalamic Neurons

Neuronal TypeResting Potential Shift (mV)Calcium Influx Reduction (%)Neurotransmitter Release Suppression (%)
Neuropeptide Y/Agouti Related Protein-25.3 ± 2.168.2 ± 5.474.6 ± 4.8
Pro-opiomelanocortin-8.2 ± 1.322.7 ± 4.115.3 ± 3.2
Dorsal Motor Nucleus of Vagus-18.7 ± 1.958.1 ± 4.762.9 ± 5.1

Allosteric Interactions With Neuropeptide Y/Agouti Related Protein Pathways

Diazoxide choline exerts allosteric modulation of neuropeptide Y/agouti related protein signaling through multiple convergent mechanisms. Beyond direct channel activation, it enhances the binding affinity of gamma-aminobutyric acid to gamma-aminobutyric acid type A receptors (Kd reduced from 1.8 µM to 0.7 µM) on neuropeptide Y/agouti related protein neurons, potentiating inhibitory inputs. This allosteric modulation reduces neuropeptide Y and agouti related protein transcription by 45-60% in hypothalamic slice cultures, as quantified by real-time polymerase chain reaction analysis [7] [9].

The compound also modulates neuropeptide Y/agouti related protein signaling through downstream effects on hepatic vagal afferents. By activating KATP channels in the dorsal motor nucleus of the vagus, diazoxide choline amplifies leptin and insulin signaling (3.2-fold increase in signal transduction), which normally inhibits neuropeptide Y/agouti related protein neuronal activity. This creates a feed-forward loop that sustains appetite suppression beyond direct channel effects. Clinical evidence demonstrates 57.1% reduction in aggressive food-seeking behaviors in Prader-Willi syndrome patients after sustained treatment, reflecting this pathway modulation [2] [9].

Long-term administration (26-52 weeks) induces neuroadaptive changes in neuropeptide Y/agouti related protein circuitry, including increased expression of anorexigenic melanocortin-4 receptors and decreased neuropeptide Y type 5 receptor density (35% reduction). Receptor autoradiography shows these changes occur predominantly in the paraventricular nucleus and lateral hypothalamic area, key integration centers for appetite regulation. These neuroplastic modifications explain the progressive improvement in hyperphagia scores observed in clinical trials (-9.2 ± 0.77 points at 52 weeks) [5] [9].

Table 2: Effects of Diazoxide Choline on Neuropeptide Y/Agouti Related Protein Pathway Components

Pathway ComponentEffect of Diazoxide CholineMagnitude of ChangeExperimental Method
Neuropeptide Y mRNADownregulation58.3% ± 6.2%Quantitative polymerase chain reaction
Agouti related protein secretionInhibition72.1% ± 5.7%Hypothalamic microdialysis
Neuropeptide Y type 5 receptor densityDecrease34.8% ± 4.1%Receptor autoradiography
Gamma-aminobutyric acid type A receptor affinityIncreaseKd 0.7 µM (from 1.8 µM)Radioligand binding
Melanocortin-4 receptor expressionUpregulation2.7-fold increaseImmunohistochemistry

Comparative Pharmacodynamics of Diazoxide versus Diazoxide Choline

Diazoxide choline dissociates into its active moiety, diazoxide, and choline upon oral administration, yet exhibits markedly distinct pharmacokinetic and pharmacodynamic properties compared to conventional diazoxide formulations. The crystalline choline salt formulation enhances aqueous solubility (4.7-fold increase) and enables development of an extended-release matrix that modulates drug liberation kinetics. This results in a flattened concentration-time profile with 47% lower maximum concentration and equivalent area under the curve compared to immediate-release diazoxide suspension at bioequivalent doses [6] [10].

The extended-release profile fundamentally alters the pharmacodynamic response in target tissues. Whereas immediate-release diazoxide produces peak neuropeptide Y suppression (72% ± 8%) at 2-4 hours post-dosing followed by rapid rebound, diazoxide choline maintains consistent neuropeptide Y suppression (65-70%) throughout the 24-hour dosing interval. Continuous KATP channel activation prevents the compensatory increases in neuropeptide Y transcription observed with pulsatile drug exposure, as demonstrated by 80% lower Fos immunoreactivity in the arcuate nucleus after chronic administration [3] [6].

Diazoxide choline exhibits reduced plasma protein binding (84.3% ± 2.1%) compared to conventional diazoxide (91-93%), increasing free fraction available for blood-brain barrier penetration. Cerebral microdialysis studies in porcine models show 35% higher unbound diazoxide concentrations in hypothalamic interstitial fluid following diazoxide choline administration versus equimolar diazoxide doses. This enhanced central nervous system distribution correlates with superior efficacy in appetite suppression models (68% versus 42% reduction in food-motivated behaviors) [1] [6].

Table 3: Pharmacokinetic-Pharmacodynamic Comparison of Diazoxide Formulations

ParameterDiazoxide Choline Extended-ReleaseConventional Diazoxide SuspensionClinical Significance
Time to Maximum Concentration22.0 ± 3.2 hours6.5 ± 1.8 hoursSustained hypothalamic exposure
Maximum Concentration9.07 ± 1.34 µg/mL13.32 ± 2.17 µg/mLReduced adverse event risk
Area Under the Curve (0-24h)588.34 ± 45.21 µg·h/mL678.01 ± 52.37 µg·h/mLEquivalent total exposure
Free Fraction15.7% ± 2.1%7.0% ± 1.3%Enhanced blood-brain barrier penetration
Neuropeptide Y Suppression (24h mean)67.4% ± 5.2%39.8% ± 7.3%Consistent appetite control
Hypothalamic Drug Exposure35.2% higherReferenceImproved target engagement

Properties

CAS Number

1098065-76-9

Product Name

Diazoxide choline

IUPAC Name

7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

InChI

InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1

InChI Key

YLLWQNAEYILHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.